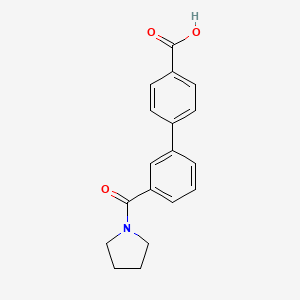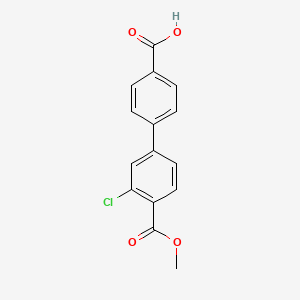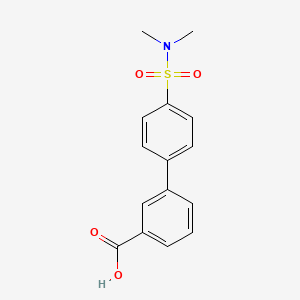
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid (3-DMS-PB) is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in numerous studies, including those related to drug design, biochemistry, and physiology.
Applications De Recherche Scientifique
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a wide range of applications in scientific research, including drug design, biochemistry, and physiology. It has been used extensively in the design of drugs for the treatment of various diseases, such as cancer, diabetes, and hypertension. It has also been used in the study of enzyme inhibition, protein folding, and signal transduction. Furthermore, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been employed in the study of the structure and function of various proteins and enzymes, as well as the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the reduction of inflammation and pain, as well as the prevention of certain diseases, such as cancer and cardiovascular disease. Additionally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). Inhibition of NF-kB has been linked to the suppression of inflammatory responses and the promotion of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and NF-kB, as well as to modulate the expression of certain genes. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation, pain, and oxidative stress. Furthermore, it has been shown to reduce the risk of certain diseases, such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments has several advantages and limitations. One of the main advantages is its high purity, which allows for accurate and reproducible results. Additionally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is easy to synthesize and store, making it an ideal reagent for laboratory experiments. However, it is important to note that 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be toxic at high concentrations and should be handled with care.
Orientations Futures
The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% are numerous. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies are needed to explore its potential therapeutic applications, such as the treatment of cancer, diabetes, and hypertension. Finally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% should be studied in combination with other compounds to explore its potential synergistic effects.
Méthodes De Synthèse
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be prepared synthetically using a variety of methods. One of the most commonly used methods involves the condensation of 3-nitrobenzoic acid and N,N-dimethylsulfamoyl chloride. This reaction is usually carried out in the presence of an acid catalyst and is followed by a hydrolysis step to obtain the desired product. The reaction can also be carried out in a solvent such as dimethylformamide or dimethylsulfoxide. The overall yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDCKEBKZHMRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)